Tetracenomycin C

Description

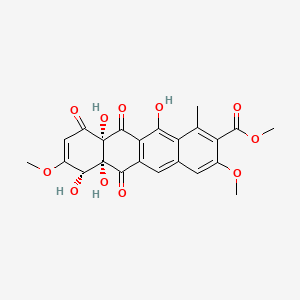

Structure

3D Structure

Properties

CAS No. |

71135-22-3 |

|---|---|

Molecular Formula |

C23H20O11 |

Molecular Weight |

472.4 g/mol |

IUPAC Name |

methyl (6aR,7S,10aR)-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |

InChI |

InChI=1S/C23H20O11/c1-8-14-9(6-11(32-2)15(8)21(29)34-4)5-10-16(17(14)25)20(28)22(30)13(24)7-12(33-3)19(27)23(22,31)18(10)26/h5-7,19,25,27,30-31H,1-4H3/t19-,22-,23-/m1/s1 |

InChI Key |

ULHJWHCSSAEMLW-UEVCKROQSA-N |

SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |

Isomeric SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)[C@@]4(C(=O)C=C([C@H]([C@@]4(C3=O)O)O)OC)O)OC)C(=O)OC |

Canonical SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |

Synonyms |

tetracenomycin C |

Origin of Product |

United States |

Biosynthetic Pathway Elucidation of Tetracenomycin C

Core Polyketide Synthase (PKS) System

The initial steps in Tetracenomycin C biosynthesis are managed by a minimal Type II PKS system. This system is responsible for constructing the fundamental polyketide chain that will later be modified. mdpi.com

Type II PKS Minimal Components (e.g., TcmK, TcmL, TcmM)

The minimal PKS for this compound synthesis consists of three key protein components encoded by the tcmK, tcmL, and tcmM genes. wikipedia.orguniprot.orguniprot.org

TcmK and TcmL : These two proteins form a heterodimeric ketosynthase (KS) complex. TcmK is the ketosynthase α subunit (KSα), and TcmL is the chain length factor (CLF) or ketosynthase β subunit (KSβ). uniprot.org This TcmKL complex is responsible for catalyzing the condensation reactions between the growing polyketide chain and the extender units. uniprot.org Sequence analysis has shown that TcmK and TcmL are two distinct β-ketoacyl synthases. wikipedia.org

TcmM : This protein is the acyl carrier protein (ACP). It acts as a tether, holding the growing polyketide chain and the malonyl-CoA extender units during the condensation reactions. uniprot.org TcmM must first be activated from its apo-form to a holo-form through post-translational modification. mdpi.com

| Component | Gene | Function |

| Ketosynthase α | tcmK | Part of the heterodimeric ketosynthase complex that catalyzes condensation reactions. uniprot.org |

| Chain Length Factor | tcmL | Forms a complex with TcmK and determines the polyketide chain length. uniprot.org |

| Acyl Carrier Protein | tcmM | Tethers the growing polyketide chain and extender units. uniprot.org |

Iterative Condensation of Acetyl-CoA and Malonyl-CoA Extender Units

The assembly of the polyketide chain is an iterative process. It begins with a starter unit, typically acetyl-CoA, which is loaded onto the PKS system. Subsequently, nine malonyl-CoA extender units are sequentially added. mdpi.comacs.org The TcmKL ketosynthase complex catalyzes the decarboxylative condensation of each malonyl-CoA unit with the growing polyketide chain, which remains attached to the TcmM acyl carrier protein. uniprot.orguniprot.org This iterative cycle of condensation extends the chain to its full length.

Decaketide Intermediate Formation

The iterative condensation of one acetyl-CoA starter unit and nine malonyl-CoA extender units results in the formation of a linear decaketide intermediate. nih.gov This 20-carbon poly-β-keto chain is the direct precursor that enters the next phase of biosynthesis. The TcmKLM gene products are believed to be sufficient for the synthesis of this linear decaketide. nih.govamanote.com The formation of this specific length is a crucial step, as decaketides can undergo different initial cyclization patterns, with the 9,14-cyclization leading to the tetracenomycin framework. researchgate.net

Post-PKS Tailoring Enzymes and Reactions

Once the decaketide intermediate is formed, it undergoes a series of modifications, known as tailoring reactions, to produce the final this compound molecule. These reactions include cyclization, aromatization, and other enzymatic modifications. wikipedia.org

Cyclization and Aromatization

The linear decaketide chain must be folded and cyclized to form the characteristic four-ring (tetracyclic) structure of this compound. This process involves specific cyclase and aromatase enzymes.

A key enzyme in the cyclization process is Tetracenomycin F2 cyclase, the product of the tcmI gene. researchgate.netgenome.jp TcmI catalyzes an intramolecular aldol (B89426) condensation, which is a critical step in the formation of the aromatic ring system. genome.jpresearchgate.net Specifically, it is involved in the closure of the fourth (D) ring of the tetracenomycin structure. plos.org

Structural analysis of TcmI has revealed important insights into its function. The enzyme exists as a dimer and has a β-α-β ferredoxin-like fold. researchgate.netresearchgate.net This structure creates a cavity that is proposed to be the active site. researchgate.net The architecture of TcmI is similar to other polyketide cyclases, such as the olivetolic acid cyclase from Cannabis sativa, and stress-responsive proteins in plants. pnas.org However, a key difference is the presence of a helix (α3.5) in TcmI that partially closes the active site cavity. pnas.org This structural feature suggests that TcmI acts on a free substrate molecule (TcmF2) rather than one tethered to an acyl carrier protein. pnas.org

| Enzyme | Gene | Function in this compound Biosynthesis | Structural Features |

| Tetracenomycin F2 Cyclase | tcmI | Catalyzes the intramolecular aldol condensation to form the fourth ring of the tetracyclic core. genome.jpplos.org | Dimeric protein with a β-α-β ferredoxin-like fold; contains an active site cavity. researchgate.netresearchgate.net |

Hydroxylation Steps

Following the initial cyclization events, the tetracenomycin intermediate undergoes a series of hydroxylation reactions, which are critical for the formation of the final product, this compound. These steps are catalyzed by specific oxygenase enzymes.

The enzyme TcmH is a C-5 monooxygenase that plays a key role in the biosynthesis of this compound. nih.govresearchgate.net It catalyzes the oxidation of the naphthacenone intermediate, Tetracenomycin F1, at the C-5 position to form the 5,12-naphthacenequinone, Tetracenomycin D3. researchgate.netebi.ac.uk This reaction is a crucial step in the pathway. nih.govresearchgate.net

TcmH is encoded by the tcmH gene and has a molecular weight of approximately 12.5 kDa, forming a homotrimer in its active state. researchgate.netebi.ac.uk The enzyme exhibits an optimal pH of 7.5. ebi.ac.uk Interestingly, TcmH is classified as an internal monooxygenase that requires only molecular oxygen (O₂) for its catalytic activity and does not appear to utilize common prosthetic groups like flavin or heme, nor does it depend on metal ions. ebi.ac.uk Studies have indicated that sulfhydryl groups and histidine residues are essential for its enzymatic activity. researchgate.netebi.ac.uk

Table 3: Characteristics of TcmH C-5 Monooxygenase

| Property | Description |

|---|---|

| Enzyme | TcmH |

| Function | C-5 Monooxygenase nih.govresearchgate.net |

| Substrate | Tetracenomycin F1 researchgate.netebi.ac.uk |

| Product | Tetracenomycin D3 researchgate.netebi.ac.uk |

| Molecular Weight | ~12.5 kDa (monomer), forms a homotrimer researchgate.netebi.ac.uk |

| Optimal pH | 7.5 ebi.ac.uk |

| Cofactors | Requires only O₂; no apparent flavin, heme, or metal ions ebi.ac.uk |

| Essential Residues | Sulfhydryl groups and histidine residues researchgate.netebi.ac.uk |

The final hydroxylation step in the biosynthesis of this compound is a remarkable triple hydroxylation of Tetracenomycin A2, catalyzed by the enzyme TcmG, also known as Tetracenomycin A2 oxygenase. nih.govnih.gov This complex reaction converts Tetracenomycin A2 into the final product, this compound. nih.gov

The TcmG-catalyzed reaction is mechanistically novel, proceeding through a monooxygenase-dioxygenase mechanism. nih.gov It involves the incorporation of oxygen atoms from two molecules of O₂ and one molecule of H₂O. nih.gov Specifically, the hydroxyl groups at the 4- and 12a-positions of this compound are derived from two separate O₂ molecules, while the hydroxyl group at the 4a-position comes from a water molecule. nih.gov

TcmG is a monomeric protein that contains one non-covalently bound FAD molecule. nih.gov The enzyme prefers NADPH over NADH as an electron donor and exhibits an optimal pH in the range of 9.0-9.5. nih.gov The heterologous expression of the tcmG gene and subsequent characterization of the purified enzyme have provided direct evidence for its role in introducing the angular hydroxyl groups found in naphthacenequinones like this compound. nih.gov

Table 4: TcmG-Catalyzed Triple Hydroxylation

| Feature | Description |

|---|---|

| Enzyme | TcmG (Tetracenomycin A2 oxygenase) nih.gov |

| Substrate | Tetracenomycin A2 nih.govnih.gov |

| Product | This compound nih.govnih.gov |

| Reaction Type | Triple hydroxylation nih.govnih.gov |

| Mechanism | Monooxygenase-dioxygenase nih.gov |

| Oxygen Source | 2 molecules of O₂, 1 molecule of H₂O nih.gov |

| Cofactor | FAD (non-covalently bound) nih.gov |

| Electron Donor | Prefers NADPH over NADH nih.gov |

| Optimal pH | 9.0-9.5 nih.gov |

O-Methylation Reactions

O-methylation is a key tailoring step in the biosynthesis of this compound, contributing to its chemical diversity and biological activity. This process is carried out by a suite of specific O-methyltransferases that act on different hydroxyl groups of the tetracenomycin core structure.

The biosynthesis of this compound involves several distinct O-methylation steps catalyzed by specific enzymes. amanote.comdntb.gov.uanih.govresearchgate.net

The C-terminal domain of the bifunctional enzyme TcmN acts as a 3-O-methyltransferase. uniprot.orgamanote.com It is responsible for the methylation of a hydroxyl group at the C-3 position of an early, partially cyclized intermediate in the pathway. uniprot.orgamanote.com Specifically, it catalyzes the O-methylation of Tetracenomycin D3 to yield Tetracenomycin B3. uniprot.org

TcmO is another crucial O-methyltransferase that catalyzes the methylation of the C-8 hydroxyl group of Tetracenomycin B3. amanote.comacs.org This enzyme has been functionally characterized and is essential for the formation of the 8-methoxy group found in this compound. dntb.gov.uanih.govresearchgate.netacs.org

A more recently identified O-methyltransferase, TcmD , has been shown to be a 12-O-methyltransferase. dntb.gov.uanih.govresearchgate.net The heterologous expression of the tcmD gene leads to the production of Tetracenomycin X, a derivative of this compound with an additional methyl group at the C-12 position. nih.gov

Together, these specific O-methyltransferases work in a coordinated fashion to add methyl groups to the tetracenomycin scaffold, ultimately leading to the formation of this compound and its analogs. amanote.comdntb.gov.uanih.govresearchgate.net

Table 5: Specific O-Methyltransferases in this compound Biosynthesis

| Enzyme | Function | Substrate (inferred) | Product (inferred) |

|---|---|---|---|

| TcmN (C-terminal domain) | 3-O-methyltransferase uniprot.orgamanote.com | Tetracenomycin D3 uniprot.org | Tetracenomycin B3 uniprot.org |

| TcmO | 8-O-methyltransferase amanote.comacs.org | Tetracenomycin B3 acs.org | 8-O-methylated intermediate |

| TcmD | 12-O-methyltransferase dntb.gov.uanih.govresearchgate.net | This compound | Tetracenomycin X |

Role of S-Adenosyl-L-Methionine as Methyl Donor

The biosynthesis of this compound involves crucial methylation steps where S-adenosyl-L-methionine (SAM) serves as the primary methyl donor. uniprot.orgnih.govpnas.org This ubiquitous cosubstrate provides the methyl group that is transferred to various intermediates in the pathway, a reaction catalyzed by methyltransferase enzymes. pnas.org

One key enzyme in this process is the bifunctional cyclase/O-methyltransferase TcmN from Streptomyces glaucescens. uniprot.org The C-terminal domain of TcmN specifically catalyzes the O-methylation of Tetracenomycin D3 (Tcm D3) to yield Tetracenomycin B3, utilizing SAM as the methyl source. uniprot.org This methylation is a critical step in the maturation of the tetracenomycin core. Another methyltransferase, TcmP, is responsible for the methylation of the C-9 carboxyl group of tetracenomycin E. pnas.org

The general mechanism for most SAM-dependent methyltransferases involves the transfer of the electron-deficient methyl group from SAM to a nucleophilic atom on the substrate via an SN2 reaction. pnas.org The enzyme provides a specific binding pocket for both SAM and the tetracenomycin intermediate, orienting them for efficient and regioselective methylation.

Glycosylation (for Glycosylated Tetracenomycins)

While this compound itself is not glycosylated, the broader family of tetracenomycins includes glycosylated derivatives, such as elloramycin (B1244480). acs.orgresearchgate.netresearchgate.net The study of these glycosylated forms provides valuable insights into the enzymatic machinery that can be harnessed for generating novel tetracenomycin analogs.

Glycosyltransferase (e.g., ElmGT) Substrate Specificity and Flexibility

The glycosylation of the tetracenomycin scaffold is primarily carried out by glycosyltransferases, with ElmGT from the elloramycin producer Streptomyces olivaceus being a prominent and well-studied example. nih.govresearchgate.netresearchgate.net ElmGT is responsible for attaching a sugar moiety, typically L-rhamnose, to the 8-hydroxyl group of the aglycone, 8-demethyl-tetracenomycin C (8DMTC). acs.orgnih.gov

A remarkable feature of ElmGT is its broad substrate flexibility. acs.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net It has been shown to accept and transfer a wide variety of TDP-deoxysugars to the 8DMTC aglycone. acs.orgresearchgate.netresearchgate.netresearchgate.net This includes TDP-2,6-dideoxysugars, TDP-2,3,6-trideoxysugars, and even branched-chain deoxysugars in both D- and L-configurations. acs.orgresearchgate.netnih.gov This promiscuity has been exploited in combinatorial biosynthesis to generate over 20 different glycosylated derivatives of 8DMTC. acs.org Site-directed mutagenesis studies on ElmGT, particularly in the nucleoside diphosphate-sugar binding region, have shown that its substrate flexibility can be modulated, allowing for more precise control over the attachment of specific deoxysugars. nih.gov

Deoxysugar Attachment

The process of deoxysugar attachment involves the enzymatic transfer of a deoxysugar from a nucleotide-activated donor, such as TDP-L-rhamnose, to the aglycone acceptor, 8-demethyl-tetracenomycin C. acs.orgresearchgate.net The glycosyltransferase ElmGT catalyzes this reaction, forming an O-glycosidic bond at the C-8 position of the tetracenomycin core. acs.orgresearchgate.net

The generation of novel tetracenomycin analogs has been achieved by co-expressing the elmGT gene with "deoxysugar plasmids" that direct the biosynthesis of various TDP-deoxysugars. nih.govnsf.gov This combinatorial biosynthesis approach has led to the production of tetracenomycins decorated with a range of sugars, including D-glucose, D-olivose, D-mycarose, D-digitoxose, D-fucose, D-allose, and D-quinovose. acs.orgresearchgate.netnih.gov For instance, the attachment of TDP-D-glucose to 8-demethyl-tetracenomycin C results in the formation of 8-demethyl-8-O-D-glucosyl-tetracenomycin C. acs.orgnih.gov

Biosynthetic Gene Cluster (BGC) Organization

The genes responsible for the biosynthesis of this compound are clustered together on the chromosome of the producing organism, Streptomyces glaucescens. nih.govpnas.org This organization into a biosynthetic gene cluster (BGC) is a common feature for the production of secondary metabolites in bacteria.

Gene Loci and Operons (e.g., tcm gene cluster)

The this compound BGC, commonly referred to as the tcm gene cluster, contains all the necessary genes for the synthesis of the polyketide backbone, its subsequent modifications, and resistance to the antibiotic. pnas.org The genes are organized into operons, allowing for their coordinated expression. nih.gov

Key operons within the tcm cluster include the tcmKLM genes, which encode the polyketide synthase (PKS) responsible for assembling the initial polyketide chain. nih.govuniprot.org Immediately upstream of this lies the tcmVI region, which contains the genes tcmH, tcmI, and tcmJ. nih.gov The entire cluster of biosynthetic and resistance genes is linked, ensuring the producing organism can survive its own toxic product. pnas.org The heterologous expression of the entire tcm gene cluster in other Streptomyces species has been successfully demonstrated, leading to the production of this compound and its intermediates. pnas.org

Functional Annotation of Key Biosynthetic Genes

Functional annotation of the genes within the tcm cluster has been achieved through a combination of sequence analysis, gene knockout studies, and characterization of accumulated intermediates. nih.govnih.govfrontiersin.orgouyanglab.comnih.govu-tokyo.ac.jp This has allowed for the assignment of specific functions to many of the tcm genes.

| Gene | Encoded Protein | Function |

| tcmK | Ketoacyl synthase α subunit | Part of the polyketide synthase (PKS) that catalyzes the condensation of malonyl-CoA extender units. uniprot.org |

| tcmL | Ketoacyl synthase β subunit | Forms a heterodimer with TcmK to catalyze the condensation reactions in polyketide chain synthesis. uniprot.org |

| tcmM | Acyl carrier protein (ACP) | Carries the growing polyketide chain during synthesis. uniprot.org |

| tcmN | Bifunctional cyclase/O-methyltransferase | The N-terminal domain catalyzes the cyclization and aromatization of the polyketide intermediate, while the C-terminal domain acts as an O-methyltransferase. uniprot.org |

| tcmH | C-5 monooxygenase | Converts Tetracenomycin F1 to Tetracenomycin D3. nih.gov |

| tcmI | D-ring cyclase | Catalyzes the cyclization of Tetracenomycin F2 to Tetracenomycin F1. nih.gov |

| tcmJ | Probable B-ring cyclase | Believed to be involved in the cyclization steps leading to the formation of Tetracenomycin F2. nih.govuniprot.org |

| tcmP | O-methyltransferase | Catalyzes the methylation of the C-9 carboxyl group of tetracenomycin E. pnas.org |

Intermediate Identification and Pathway Delineation

The elucidation of the biosynthetic pathway for this compound (TCM C), a potent anthracycline antibiotic produced by Streptomyces glaucescens, has been a significant achievement in the study of type II polyketide synthases (PKSs). acs.orgmdpi.com The primary strategy for unraveling this complex pathway involved the generation and analysis of mutant strains of S. glaucescens that were specifically blocked in TCM C production. acs.orgwikipedia.org By isolating and characterizing the metabolites that accumulated in these blocked mutants, researchers could piece together the sequence of biochemical reactions. acs.orgpnas.org

Early investigations successfully cloned the entire gene cluster responsible for TCM C biosynthesis and resistance. pnas.org Expression of this gene cluster in heterologous hosts like Streptomyces lividans led to the overproduction of several pigmented intermediates, further facilitating their isolation and characterization. wikipedia.orgpnas.org

A key breakthrough in delineating the pathway was the identification of some of the earliest stable intermediates. nih.govacs.org Studies on a blocked mutant strain, WMH1092, and a recombinant strain, WMH1077, led to the isolation of Tetracenomycin F2. nih.gov This compound was confirmed as the earliest identified intermediate in the pathway to date. nih.gov Its position in the sequence was solidified by biotransformation experiments where it was efficiently converted to TCM C by other mutant strains and enzymatically converted to later intermediates like Tetracenomycin F1 and Tetracenomycin D3. nih.gov

The characterization of a series of accumulated metabolites from different classes of mutants allowed for a detailed mapping of the pathway. acs.org The proposed pathway begins with the synthesis of the polyketide backbone by the minimal PKS (comprising TcmK, TcmL, and TcmM), which is then subjected to a series of cyclization, aromatization, and oxidation reactions. mdpi.comuniprot.org

The following table summarizes the key intermediates identified from various mutant strains of S. glaucescens, which was instrumental in delineating the biosynthetic steps.

Table 1: Key Intermediates in this compound Biosynthesis

| Intermediate | Accumulating Mutant Class | Key Structural Feature/Pathway Position |

|---|---|---|

| Tetracenomycin F2 | tcmI (Type VI) | The earliest isolable aromatic intermediate. nih.govnih.gov |

| Tetracenomycin F1 | tcmH | Product of TcmI-catalyzed D-ring cyclization of Tcm F2. nih.gov |

| Tetracenomycin D3 | tcmN | Product of TcmH-catalyzed C-5 oxidation of Tcm F1. acs.orgnih.gov |

| Tetracenomycin B3 | tcmG | Product of TcmN-catalyzed C-3 O-methylation of Tcm D3. acs.org |

| Tetracenomycin A2 | tcmG | Product of TcmG-catalyzed C-9 carboxymethylation of Tcm B3. acs.org |

The delineation of the pathway was further refined by identifying the specific functions of the enzymes encoded by the tcm gene cluster. Each step, from the initial cyclizations of the nascent polyketide chain to the final tailoring reactions, is catalyzed by a specific protein. Mutations in the genes encoding these enzymes lead to the accumulation of the respective substrates, as shown in the table above. acs.orgnih.gov For instance, mutations in the tcmI gene result in the accumulation of TCM F2, indicating that the TcmI protein is responsible for its conversion to TCM F1. nih.govnih.gov

The functions of the core biosynthetic enzymes are detailed in the table below.

Table 2: Functions of Key Biosynthetic Enzymes in the this compound Pathway

| Gene | Protein Product | Function |

|---|---|---|

| tcmK, tcmL | Ketoacyl Synthase (KS) α and β subunits | Part of the minimal PKS; catalyze the condensation of malonyl-CoA extender units to form the polyketide chain. wikipedia.orguniprot.orguniprot.org |

| tcmM | Acyl Carrier Protein (ACP) | Part of the minimal PKS; carries the growing polyketide chain. wikipedia.org |

| tcmJ | B-ring Cyclase (putative) | Believed to catalyze the cyclization of the second (B) ring during the formation of TCM F2. uniprot.orgnih.gov |

| tcmI | Tetracenomycin F2 Cyclase (D-ring cyclase) | Catalyzes the cyclization and aromatization of the D-ring, converting TCM F2 to TCM F1. nih.govresearchgate.net |

| tcmN (N-term) | C-ring Cyclase | N-terminal domain of the bifunctional TcmN protein; catalyzes the cyclization of the third (C) ring. uniprot.orgnih.gov |

| tcmH | Tetracenomycin F1 Monooxygenase | Catalyzes the C-5 oxidation of TCM F1 to yield TCM D3. nih.gov |

| tcmN (C-term) | O-Methyltransferase | C-terminal domain of the bifunctional TcmN protein; catalyzes the O-methylation at C-3 of TCM D3 to form TCM B3. uniprot.org |

Through this combined approach of mutant analysis, intermediate characterization, and genetic studies, the biosynthetic pathway of this compound has been clearly delineated. The pathway proceeds from Tetracenomycin F2 through a series of cyclizations and oxidative modifications to form Tetracenomycin D3, which is then methylated to Tetracenomycin B3 and subsequently Tetracenomycin A2, before a final methylation yields the mature antibiotic, this compound. acs.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 8-Demethyl-tetracenomycin C |

| Elloramycin |

| Malonyl-CoA |

| Tetracenomycin A2 |

| Tetracenomycin B3 |

| This compound |

| Tetracenomycin D3 |

| Tetracenomycin F1 |

Mechanisms of Biological Action

Antimicrobial Activity Profile

Tetracenomycin C demonstrates notable antimicrobial activity, predominantly against Gram-positive bacteria wikipedia.orgnih.gov. Its efficacy is particularly pronounced against members of the actinomycetes group, including various Streptomyces species wikipedia.orgnih.gov. In contrast, this compound shows no significant inhibitory effect on Gram-negative bacteria or fungi wikipedia.orgnih.gov.

Studies on related tetracenomycin derivatives have provided specific minimum inhibitory concentration (MIC) data. Dimeric tetracenomycin derivatives, for instance, have exhibited potent antibacterial activity against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS), with MIC values reported in the range of 1.0 to 1.9 µg/mL researchgate.net.

This compound is recognized for its broad activity and ability to inhibit the growth of actinomycetes wikipedia.org. Specific research has quantified this inhibitory effect, with this compound showing MIC values between 1.0 and 1.9 µg/mL against the actinomycete Saccharothrix sp. 10-10 colab.ws. This targeted inhibition of actinomycetes underscores its importance in understanding microbial interactions and potential applications in controlling specific bacterial populations.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Derivatives

| Compound | Target Organism(s) | MIC (µg/mL) | Reference |

| This compound | Saccharothrix sp. 10-10 (Actinomycete) | 1.0 - 1.9 | colab.ws |

| Dimeric Tetracenomycin Derivatives | MRSA, MRCNS (Drug-resistant Gram-positive bacteria) | 1.0 - 1.9 | researchgate.net |

Note: MIC values are indicative and may vary depending on experimental conditions and specific strains tested.

Advanced Structural Elucidation and Characterization

X-ray Crystallography Studies

X-ray crystallography is a premier technique for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms and the nature of their chemical bonds. wikipedia.orgyoutube.com

The initial structure of Tetracenomycin C was established through a combination of chemical and spectroscopic methods. wikipedia.org This work determined the relative configuration of the three hydroxy groups at positions C-4, C-4a, and C-12a, revealing that they are cis to each other. wikipedia.org Furthermore, intramolecular hydrogen bonding was identified between the hydroxyl groups at C-4a and C-12a and the carbonyl oxygens at C-5 and C-1, respectively. wikipedia.org

For chiral molecules, X-ray crystallography can be the most reliable method for determining the absolute configuration, which is the precise three-dimensional arrangement of atoms. nih.govresearchgate.net This is achieved by analyzing the anomalous scattering of X-rays, an effect that is sensitive to the handedness of the crystal structure. thieme-connect.de The successful assignment of absolute configuration using this method provides an unambiguous structural representation. nih.govlibretexts.org

Understanding the biosynthesis of this compound requires detailed structural knowledge of the "tailoring" enzymes that guide the folding and cyclization of the nascent polyketide chain. The crystal structure of the Tetracenomycin aromatase/cyclase (Tcm ARO/CYC), a key enzyme in this pathway, has been solved to a resolution of 1.9 Å. nih.govresearchgate.net

This structural analysis revealed that Tcm ARO/CYC belongs to the Bet v1-like superfamily and possesses a characteristic helix-grip fold. nih.gov This fold consists of a seven-stranded antiparallel β-sheet and a long C-terminal α-helix, which together form a highly conserved interior pocket. nih.gov This pocket is crucial for function, as it binds the 20-carbon polyketide substrate, orienting it specifically to promote the C9-C14 first-ring and C7-C16 second-ring cyclizations required to form the Tetracenomycin framework. nih.gov Docking simulations and mutagenesis studies have shown that the specific size, shape, and amino acid composition of this pocket are essential for controlling the cyclization specificity. nih.gov

Similarly, the X-ray structure of another key enzyme, Tetracenomycin F2 cyclase (TcmI), has been determined to 1.9 Å resolution. nih.govresearchgate.net TcmI catalyzes a crucial aromatic rearrangement step. nih.govresearchgate.net Its structure reveals a dimeric βɑβ ferredoxin-like fold, which creates a cavity proposed to be the active site. nih.govresearchgate.net This structural framework provides insight into how the enzyme steers the chemical outcome of the cyclization without providing a specific catalytic group. nih.gov The structural similarity of TcmI to polyketide monooxygenases suggests a potential evolutionary relationship between enzymes that catalyze adjacent steps in these biosynthetic pathways. nih.govresearchgate.net

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for characterizing complex natural products like this compound, providing detailed information on connectivity, stereochemistry, and molecular formula.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For a novel congener of Tetracenomycin X (TcmX), a closely related compound, a full suite of NMR experiments was employed for its characterization. scispace.com One-dimensional (1D) ¹H and ¹³C NMR spectra provided initial information on the types and numbers of protons and carbons, while two-dimensional (2D) experiments established the connectivity between them. scispace.com

Key 2D NMR techniques used in the analysis of Tetracenomycin congeners include:

¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to identify protons that are close to each other in space, which helps in determining the relative stereochemistry. scispace.com

¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms. scispace.com

¹³C-¹H HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is critical for assembling the carbon skeleton. scispace.com

These combined NMR techniques allowed for the unambiguous assignment of all proton and carbon signals and the determination of the precise chemical structure of the new compound. scispace.com

| Technique | Information Obtained | Application to Tetracenomycin Structure |

|---|---|---|

| 1D ¹H NMR | Number and chemical environment of protons. | Identifies proton signals and their multiplicities. scispace.com |

| 1D ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Reveals the full carbon skeleton. scispace.com |

| 2D ROESY | Spatial proximity of protons (through-space correlations). | Helps define the 3D structure and relative stereochemistry. scispace.com |

| 2D HSQC | Direct one-bond C-H correlations. | Assigns protons to their directly attached carbons. scispace.com |

| 2D HMBC | Long-range (2-3 bond) C-H correlations. | Connects molecular fragments to build the overall structure. scispace.com |

HRESIMS is a highly sensitive and accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with high precision. rsc.org For a novel hydroxylated derivative of TcmX, HRESIMS was used to determine its molecular mass as 502 Da, which was 16 Daltons greater than the parent TcmX, suggesting the addition of a single oxygen atom. scispace.com This accurate mass measurement is the first step in deducing the molecular formula of an unknown compound. scispace.comrsc.org

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.govnih.gov This allows for the clear determination of the molecular weight of the analyte. nih.gov

Assigning the absolute stereochemistry of complex natural products can be a significant challenge. rsc.org A powerful approach that combines experimental spectroscopy with computational chemistry is the use of Time-Dependent Density Functional Theory (TDDFT) to calculate the theoretical Electronic Circular Dichroism (ECD) spectrum of a molecule. rsc.orgnih.gov

The process involves:

Proposing possible stereoisomers of the molecule.

Using DFT to perform geometry optimization for each isomer to find its lowest energy conformation. scispace.comresearchgate.net

Using TDDFT to calculate the theoretical ECD spectrum for each stable conformer. chalmers.se

Comparing the calculated spectra with the experimentally measured ECD spectrum of the natural product.

A match between the experimental spectrum and the calculated spectrum for one of the proposed stereoisomers allows for the confident assignment of its absolute configuration. rsc.org This method has become a routine and reliable tool for the structural elucidation of chiral molecules when single crystals for X-ray analysis are not available. rsc.org

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is a powerful analytical technique for investigating the chromophore—the part of the molecule responsible for its color—of compounds like this compound. The absorption of UV or visible light by the molecule provides insights into its electronic structure. The spectral properties of tetracenomycins are significantly influenced by environmental factors such as the solvent and pH. scispace.com

Research on the closely related compound Tetracenomycin X (TcmX) demonstrates that the UV-Vis absorption spectra are dependent on the solvent used. scispace.com For instance, TcmX shows similar absorbance maxima in methanol (B129727) and ethanol. However, a slight bathochromic shift (a shift to longer wavelengths) is observed in more polar solvents like DMSO and water, which is accompanied by a decrease in absorbance. researchgate.net This phenomenon, known as solvatochromism, highlights the interaction between the solvent and the molecular structure of the antibiotic. scispace.comijcce.ac.ir

Furthermore, pH variations can induce reversible changes in the UV-Vis absorption spectra of tetracenomycins. These changes are likely due to the ionization of phenolic hydroxyl groups within the molecule at different pH values. scispace.comresearchgate.net Such alterations in the electronic structure of the chromophore are reflected in the shifting absorption bands. The significant influence of factors like 6-hydroxylation on the tetracenomycin chromophore has been noted, causing profound differences in UV-absorption spectra. scispace.com

The following interactive table presents UV-Vis spectral data for the related compound Tetracenomycin X in various solvents, illustrating the impact of the solvent environment on the chromophore's absorption characteristics.

Table 1: UV-Vis Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) of Tetracenomycin X in Various Solvents.

| Solvent | λmax 1 (nm) | ε 1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε 2 (M⁻¹cm⁻¹) | λmax 3 (nm) | ε 3 (M⁻¹cm⁻¹) |

|---|---|---|---|---|---|---|

| Methanol | 237 | 37000 | 288 | 10000 | 430 | 8000 |

| Ethanol | 237 | 35000 | 288 | 10000 | 430 | 7500 |

| Acetonitrile | 236 | 41000 | 287 | 11000 | 428 | 8500 |

| DMSO | 240 | 33000 | 290 | 10000 | 434 | 7000 |

| Water | 239 | 30000 | 290 | 8500 | 433 | 6000 |

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and conformational flexibility of this compound are critical to its biological function. The structure of this compound has been established through spectroscopic and chemical methods, revealing key conformational features. wikipedia.org

To explore the dynamic behavior and conformational landscape of such complex molecules, computational methods like molecular dynamics (MD) simulations are employed. mdpi.com MD simulations provide a "computational microscope" to study the physical movements of atoms and molecules over time, offering insights into structural stability and flexibility. mdpi.com This technique has been successfully applied to investigate other polyketides and anthracyclines, revealing details about their conformational diversity and interactions with biological targets. nih.govresearchgate.netresearchgate.net

While specific MD simulation studies on this compound are not extensively documented in the provided context, the methodology is well-established for this class of compounds. For example, MD simulations have been used to investigate the stereospecificity of enzymes involved in polyketide biosynthesis and to analyze the conformational changes in anthracycline antibiotics upon binding to DNA. nih.govnih.gov Such simulations can elucidate how the molecule might adopt different conformations in solution or when interacting with its cellular targets, providing a deeper understanding of its structure-activity relationships.

Structure Activity Relationship Sar and Analogue Generation

Impact of Structural Modifications on Biological Activity

The tetracyclic naphthacenequinone chromophore is a defining feature of tetracenomycins. Research has consistently shown that the planarity of this molecular region is vital for cytotoxicity. researchgate.net The presumed mechanism of action for tetracenomycins involves intercalation with DNA, a process that requires a flat structural moiety to fit between the base pairs of the DNA helix. researchgate.net

Studies on various tetracenomycin congeners have confirmed this hypothesis. Analysis of the structure-activity relationships of these compounds underscored the importance of the naphthacenequinone chromophore's planarity for their biological activity. researchgate.net Derivatives where this planarity is disrupted exhibit a significant loss of function.

O-methylation is a critical modification in the tetracenomycin class, and the presence or absence of methyl groups at specific positions can dramatically alter biological activity. The extent of O-methylation is a key feature that distinguishes different members of the tetracenomycin and elloramycin (B1244480) families. researchgate.net

The C-8 position is particularly important as a site for diversification. The precursor 8-demethyl-tetracenomycin C (8-DMTC) serves as the aglycone acceptor for glycosylation. researchgate.netnih.gov In the closely related compound Elloramycin, this position is appended with a heavily O-methylated rhamnose sugar (2',3',4'-tri-O-methyl-α-l-rhamnose), highlighting the role of modifications at this site. researchgate.net

Direct evidence for the importance of methylation comes from the study of specific analogues. For instance, 13-de-O-methyltetracenomycin X, a compound isolated from the marine-derived actinomycete Saccharothrix sp. 10-10, was found to be inactive against cancer cell lines at concentrations up to 100 µM. researchgate.net This finding strongly suggests that the methyl group at the C-13 position is essential for cytotoxicity. Furthermore, biosynthetic studies propose that O-methylation at the C-12a position is one of the final steps in forming some active tetracenomycin derivatives.

| Compound | Key Structural Modification | Reported Biological Activity | Source |

|---|---|---|---|

| 13-de-O-methyltetracenomycin X | Lack of methyl group at C-13 | Inactive at 100 µM | researchgate.net |

| Elloramycin | Glycosylation at C-8 with a tri-O-methylated rhamnose | Exhibits antibacterial and antitumor activity | researchgate.net |

| 8-demethyl-tetracenomycin C | Aglycone precursor lacking C-8 modification | Serves as an intermediate for producing active analogues | researchgate.net |

The hydroxyl groups on the tetracenomycin scaffold are not merely passive decorations; they are crucial for target interaction and biological activity. The hydroxyl group at the C-4 position, in particular, has been identified as essential for the compound's ability to bind to the ribosome and inhibit protein synthesis. mdpi.com

This was demonstrated through the study of a natural congener, O4-Me-Tcm C, which is an isomer of the potent protein synthesis inhibitor Tetracenomycin X (TcmX). mdpi.com Despite being structurally very similar, O4-Me-Tcm C, which has a methyl group at the C-4 position instead of a hydroxyl group, was found to be completely inactive. mdpi.com It exhibited no antimicrobial activity and was unable to inhibit protein synthesis in vitro, corroborating the crucial role of the free 4-OH group in ribosome binding. mdpi.com

| Compound | Key Structural Feature | Biological Activity | Source |

|---|---|---|---|

| Tetracenomycin X (TcmX) | -OH group at C-4 | Potent inhibitor of protein synthesis | mdpi.com |

| O4-Me-Tcm C | -OCH₃ group at C-4 | Completely inactive; no antimicrobial or protein synthesis inhibition | mdpi.com |

| 6-OH-TcmX | -OH group at C-6 | Lower antimicrobial/cytotoxic activity, but retains protein synthesis inhibition | mdpi.comresearchgate.net |

The integrity of the tetracyclic ring system is paramount for the activity of tetracenomycins. Analogues in which one of the rings has been cleaved, known as seco-tetracenomycins, have been isolated and studied. These studies reveal that such cleavages lead to a complete loss of cytotoxicity. researchgate.net

| Compound Type | Structural Feature | Reported Cytotoxicity | Source |

|---|---|---|---|

| seco-tetracenomycins (general) | Cleavage in Ring A or Ring B | Inactive at 100 µM | researchgate.net |

| Saccharothrixones G & H | Ring-A cleavage | Inactive at 100 µM | researchgate.net |

| Saccharothrixone I | Ring-B cleavage | Inactive at 100 µM | researchgate.net |

Semisynthetic and Combinatorial Biosynthesis Approaches

The generation of novel tetracenomycin analogues has been greatly advanced by semisynthetic and combinatorial biosynthesis techniques. These methods allow for the targeted modification of the natural product scaffold to produce derivatives with potentially improved or novel properties.

A key strategy in generating diversity is the derivatization of the aglycone core. The aglycone for many tetracenomycins and elloramycins is 8-demethyl-tetracenomycin C. researchgate.net This molecule serves as a scaffold onto which various sugar moieties can be attached. This process is often mediated by glycosyltransferases, enzymes that catalyze the transfer of a sugar from a nucleotide-diphosphate (NDP) donor to an acceptor molecule.

The glycosyltransferase ElmGT, from the elloramycin biosynthetic pathway, has proven to be particularly useful for this purpose. It is a promiscuous enzyme that exhibits remarkable flexibility, accepting a wide range of TDP-deoxysugar substrates and transferring them to the 8-demethyltetracenomycin C aglycone. researchgate.net This flexibility has been exploited in combinatorial biosynthesis approaches where genes for the biosynthesis of different NDP-sugars are expressed in a host strain engineered to produce the aglycone. This has led to the generation of numerous new tetracenomycin derivatives with diverse sugar appendages, including those with d- and l-configurations, ketosugars, and 6-deoxysugars. researchgate.net

Engineered Biosynthesis of Analogues (e.g., 6-hydroxylated tetracenomycins)

The generation of tetracenomycin analogues through engineered biosynthesis allows for targeted modifications of the polyketide core. A notable example is the creation of 6-hydroxylated tetracenomycins, which are nonglycosylated congeners within this family of compounds. nih.gov The production of these analogues can be achieved by co-expressing specific enzymes from other biosynthetic pathways in a host strain engineered to produce the basic tetracenomycin structure. For instance, the analogue 6-hydroxy-tetracenomycin C has been successfully generated through the co-expression of the tcmO methyltransferase with the oxygenase UrdE. researchgate.net This strategic combination of enzymes facilitates the hydroxylation at the C-6 position of the tetracenomycin scaffold, thereby diversifying the chemical structure of the parent molecule. This approach highlights the potential of using enzymes from different natural product pathways to create novel derivatives. researchgate.net

Glycodiversification of Tetracenomycin Aglycones

Glycodiversification is a key strategy in combinatorial biosynthesis aimed at altering the sugar moieties attached to natural products, which can significantly influence their biological activity. nih.gov This process involves modifying the appended sugars to generate novel glycosylated congeners, a technique that has been successfully applied to the tetracenomycin scaffold. nih.gov

Central to the glycodiversification of tetracenomycins is the use of promiscuous glycosyltransferases, which are enzymes capable of transferring a wide variety of sugar donors to the aglycone acceptor. The glycosyltransferase ElmGT, from the elloramycin biosynthetic pathway, is particularly noteworthy for its remarkable flexibility. nih.govnih.gov ElmGT is responsible for attaching a TDP-L-rhamnose donor to the 8-demethyl-tetracenomycin C aglycone. nih.govresearchgate.net

Research has demonstrated that ElmGT can accept a diverse range of TDP-deoxysugar substrates, including TDP-2,6-dideoxysugars, TDP-2,3,6-trideoxysugars, and branched-chain deoxysugars in both D- and L-configurations. nih.gov This broad substrate tolerance has been exploited in engineered Streptomyces hosts that produce the 8-demethyl-tetracenomycin C aglycone and express ElmGT. nih.govnih.gov By introducing gene clusters for the biosynthesis of various "unnatural" deoxysugars into these hosts, a library of more than 20 novel tetracenomycin derivatives has been generated. researchgate.netacs.org The flexibility of ElmGT makes it a powerful tool for creating a wide array of new glycosylated analogues. nih.gov

The application of promiscuous glycosyltransferases like ElmGT in engineered Streptomyces strains has led to the successful production of a variety of novel glycosylated tetracenomycin congeners. nih.gov This has been achieved by expressing gene cassettes for the biosynthesis of different sugar nucleotides, which ElmGT then transfers to the tetracenomycin aglycone.

This strategy has proven effective for generating tetracenomycins decorated with various D-configured deoxysugars. Through the reconstitution of "unnatural natural gene clusters," pathways for four different D-deoxysugars—D-olivose, D-oliose, D-digitoxose, and D-boivinose—were successfully engineered. researchgate.net This resulted in the production of known compounds such as 8-O-D-olivosyl-tetracenomycin C and 8-O-D-digitoxosyl-tetracenomycin C, as well as new derivatives including 8-O-D-fucosyl-tetracenomycin C, 8-O-D-allosyl-tetracenomycin C, and 8-O-D-quinovosyl-tetracenomycin C. nih.govacs.org

Furthermore, the flexibility of ElmGT extends to the transfer of ketosugars, which is a rare capability among glycosyltransferases in antibiotic biosynthetic pathways. nih.govnih.gov A notable achievement was the generation of 8-demethyl-8-(4′-keto)-α-L-olivosyl-tetracenomycin C by expressing a "sugar plasmid" for the biosynthesis of NDP-4-keto-L-olivose in a suitable Streptomyces lividans host. nih.govnih.gov Another novel compound, 8-O-4′-keto-D-digitoxosyl-tetracenomycin C, was also created, representing a new tetracenomycin modified with a ketosugar. nih.govacs.org

Microbial Resistance Mechanisms to Tetracenomycins

Active Efflux Systems

A key strategy for self-resistance in S. glaucescens is the active removal of Tetracenomycin C from the cytoplasm. uniprot.orgmcmaster.ca This process is mediated by a dedicated export protein that pumps the antibiotic out of the cell, maintaining a sublethal internal concentration. wikipedia.org

The primary protein responsible for the efflux of this compound is TcmA. wikipedia.org Sequence analysis of the tcmA gene reveals a protein product with multiple transmembrane loops, a characteristic structure for membrane transport proteins. wikipedia.org TcmA belongs to the Major Facilitator Superfamily (MFS) of transporters, a large and diverse group of membrane proteins involved in the transport of various small solutes. mcmaster.canih.gov Its function is to act as a dedicated this compound exporter, actively pumping the compound out of the microbial cell. wikipedia.orgnih.gov The deduced amino acid sequence of TcmA shows similarity to other known antibiotic resistance proteins, such as the methylenomycin resistance protein (Mmr) from Streptomyces coelicolor and the tetracycline (B611298) resistance protein Tet347 from Streptomyces rimosus. nih.gov

The active transport of this compound out of the cell by the TcmA protein is an energy-dependent process. uniprot.orgmcmaster.ca The TcmA efflux system is believed to be energized by transmembrane electrochemical gradients, likely utilizing the proton motive force. uniprot.orgmcmaster.canih.gov This mode of energy coupling is a common feature among proteins in the Major Facilitator Superfamily, which often function as uniporters, symporters, or antiporters, using chemiosmotic gradients to drive substrate transport across the cell membrane. nih.gov

Table 1: Key Proteins in this compound Resistance

| Gene | Protein | Protein Family/Type | Function |

| tcmA | TcmA | Major Facilitator Superfamily (MFS) Transporter | Active efflux of this compound from the cell. wikipedia.orgmcmaster.ca |

| tcmR | TcmR | Transcriptional Repressor (TetR family) | Represses transcription of tcmA and tcmR by binding to an operator region. wikipedia.orgnih.govnih.gov |

Transcriptional Regulation of Resistance Genes

The expression of the resistance machinery is tightly controlled to prevent the unnecessary expenditure of energy when the antibiotic is not present. This regulation is managed by a repressor protein that responds directly to the presence of this compound. wikipedia.orgnih.gov

The expression of the tcmA efflux pump is controlled by the TcmR protein, a transcriptional repressor. wikipedia.org The gene encoding this protein, tcmR, is located upstream of tcmA and is transcribed divergently. nih.gov The TcmR protein shows sequence similarity to the TetR family of repressor proteins. nih.gov TcmR exerts its control by binding to a specific operator region located in the intergenic space between the tcmA and tcmR genes. wikipedia.orgnih.gov This operator region encompasses the overlapping promoter sites for both genes, allowing TcmR to effectively block the transcription of both its own gene and the tcmA gene simultaneously. nih.govnih.gov

The resistance system is inducible, meaning it is activated only in the presence of its target antibiotic. nih.gov When this compound is present inside the cell, it functions as an inducer. wikipedia.org The antibiotic binds directly to the TcmR repressor protein. wikipedia.orgnih.gov This binding event causes a conformational change in TcmR, which in turn leads to its release from the operator DNA. wikipedia.org Once the TcmR repressor is removed, RNA polymerase can access the promoter and initiate the transcription of the tcmA gene, leading to the synthesis of the efflux pump and subsequent export of this compound. wikipedia.orgnih.gov Inactivation of the tcmR gene results in the constitutive, or continuous, transcription of the tcmA gene, confirming TcmR's role as a repressor. nih.gov

Table 2: Genetic Regulation of the tcmA Efflux Pump

| Condition | TcmR Repressor Status | tcmA Gene Expression | Outcome |

| This compound Absent | TcmR binds to the operator region. wikipedia.orgnih.gov | Repressed/Off | No production of TcmA efflux pump; energy is conserved. wikipedia.org |

| This compound Present | This compound binds to TcmR, causing it to release from the operator. wikipedia.orgnih.gov | Induced/On | TcmA efflux pump is synthesized, and the antibiotic is exported from the cell. wikipedia.org |

Target Site Modification

While modification of the antibiotic's cellular target is a common resistance mechanism for many classes of antibiotics, such as the mutations in 16S rRNA that confer resistance to tetracyclines, the primary and well-characterized mechanism of self-resistance to this compound in Streptomyces glaucescens is the TcmA/TcmR-mediated efflux system. wikipedia.orgnih.gov The available scientific literature focuses on this active efflux and its transcriptional regulation as the means by which the organism avoids autotoxicity.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methylenomycin |

Ribosomal RNA Mutations (e.g., 23S rRNA)

Resistance to the antibiotic this compound in the producing organism, Streptomyces glaucescens, is primarily understood as a self-preservation mechanism mediated by an efflux system. wikipedia.org This bacterium utilizes the TcmA and TcmR gene products to protect itself. wikipedia.org The TcmA protein, which possesses multiple transmembrane loops, functions as an exporter, actively pumping this compound out of the cell. wikipedia.orgmcmaster.cauniprot.org The expression of this pump is regulated by the TcmR repressor protein. wikipedia.org In the presence of this compound, the antibiotic binds to TcmR, causing it to detach from the DNA and allowing the expression of the TcmA efflux pump to proceed. wikipedia.org

The target of this compound and its analogs is the bacterial ribosome, the cellular machinery responsible for protein synthesis. nih.gov Specifically, a related compound, Tetracenomycin X, has been shown to be a potent inhibitor of translation. nih.gov It binds to the large (50S) ribosomal subunit within the polypeptide exit tunnel. nih.govsemanticscholar.org This binding site is located near the site where macrolide antibiotics bind and involves the 23S ribosomal RNA (rRNA), a key component of the large subunit. nih.gov The interaction specifically involves the Tetracenomycin molecule stacking on a non-canonical base pair formed by nucleotides U1782 and U2586 of the 23S rRNA. nih.govsemanticscholar.org

While the 23S rRNA is the target of this compound, resistance in target bacteria through mutations at this binding site has not been widely documented. However, this mechanism of resistance—target site modification—is common for other classes of antibiotics that also bind to the 23S rRNA. For example, macrolide resistance frequently occurs through single base substitutions in the 23S rRNA gene. nih.govnih.gov Mutations at adenosine (B11128) 2058 (A2058) are particularly common and can confer a high level of resistance by disrupting the antibiotic's binding site. nih.gov Similarly, mutations at other nucleotides within the peptidyl transferase center of the 23S rRNA have been linked to resistance against linezolid (B1675486) and other antibiotics that target this region. asm.org

Comparison with Other Antibiotic Resistance Mechanisms (e.g., tetracycline)

The resistance mechanisms observed for this compound differ significantly from the more diverse and extensively studied mechanisms of resistance to tetracycline antibiotics. wikipedia.orgnih.gov While both antibiotic classes can be defeated by efflux pumps, tetracycline resistance is characterized by at least three distinct and prevalent strategies. nih.govnih.govoup.com It is important to note that this compound is structurally and functionally distinct from the tetracycline class of antibiotics. wikipedia.org

The primary mechanisms of bacterial resistance to tetracyclines are:

Efflux Pumps : This is the most common form of tetracycline resistance. wikipedia.org It involves membrane-associated proteins, such as TetA, that function as energy-dependent pumps. nih.govresearchgate.net These pumps actively transport tetracycline molecules out of the bacterial cell, reducing the intracellular concentration of the antibiotic below the inhibitory level. wikipedia.orgnih.gov This mechanism is analogous to the TcmA efflux pump used for this compound resistance. wikipedia.org

Ribosomal Protection Proteins (RPPs) : This is a unique mechanism where bacteria produce soluble cytoplasmic proteins, such as Tet(M) and Tet(O). nih.govasm.org These proteins bind to the ribosome and, in a GTP-dependent manner, cause a conformational change that dislodges the tetracycline molecule from its binding site on the small (30S) ribosomal subunit. nih.govnih.govmdpi.com This allows protein synthesis to resume even in the presence of the antibiotic. nih.gov This protective mechanism is not known to exist for this compound.

Enzymatic Inactivation : This is a less common but clinically significant mechanism where bacteria produce enzymes that chemically modify and inactivate the tetracycline antibiotic. nih.govwikipedia.org The best-characterized enzyme is Tet(X), a flavin-dependent monooxygenase that hydroxylates the tetracycline molecule, leading to its degradation into a non-functional product. nih.govnih.govresearchgate.netmcmaster.ca This enzymatic destruction permanently eliminates the antibiotic threat. nih.gov

Target Site Mutation : While less frequent than efflux and ribosomal protection, mutations in the tetracycline binding site on the 16S rRNA of the 30S ribosomal subunit can confer resistance. nih.govsemanticscholar.org This is typically found in bacteria with a low number of rRNA gene copies. nih.gov This contrasts with the target of this compound, which is the 23S rRNA of the 50S subunit. nih.gov

The following table provides a comparative overview of the resistance mechanisms for this compound and tetracycline.

| Feature | This compound | Tetracycline |

| Primary Resistance Mechanism(s) | Efflux Pump (TcmA) wikipedia.orgmcmaster.ca | 1. Efflux Pumps (e.g., TetA) nih.govoup.com2. Ribosomal Protection (e.g., Tet(M)) nih.govasm.org3. Enzymatic Inactivation (e.g., Tet(X)) nih.govnih.gov |

| Efflux Pump | Yes, TcmA exporter in producing organism. wikipedia.org | Yes, numerous classes of tetracycline-specific efflux pumps. nih.gov |

| Ribosomal Protection | Not documented. | Yes, mediated by Ribosomal Protection Proteins (RPPs). mdpi.comsemanticscholar.org |

| Enzymatic Inactivation | Not documented. | Yes, mediated by enzymes like Tet(X). nih.govresearchgate.net |

| Ribosomal Target | 23S rRNA (Large 50S Subunit) nih.govsemanticscholar.org | 16S rRNA (Small 30S Subunit) nih.govresearchgate.net |

| Target Site Mutation | Not a commonly documented resistance mechanism. | Documented, but less common than other mechanisms. nih.govsemanticscholar.org |

Synthetic Chemistry Approaches to Tetracenomycin C and Analogues

Total Synthesis Strategies

Total synthesis provides a route to Tetracenomycin C and its analogues that may be inaccessible through purely biosynthetic or semisynthetic means. These strategies often rely on the strategic assembly of smaller, well-defined building blocks.

Convergent synthesis, where multiple fragments are synthesized independently and then joined, is a favored strategy for complex molecules like this compound. This approach allows for greater flexibility and efficiency compared to linear synthesis. For instance, strategies analogous to tetracycline (B611298) synthesis have employed an "AB plus D" fragment coupling approach, where a D-ring precursor is condensed with an AB-ring precursor to construct the C-ring researchgate.net. More recently, the first total syntheses of Tetracenomycins C and X have been reported, utilizing a convergent strategy that involves the preparation of a hexasubstituted naphthonitrile oxide and a novel ortho-quinone mono-acetal as the A-ring unit researchgate.netnih.gov. Divergent synthetic routes, while less explicitly detailed for this compound itself in the reviewed literature, generally involve starting from a common intermediate and branching out to create a variety of related compounds.

The construction of the this compound scaffold involves a repertoire of sophisticated chemical transformations. Key reactions identified in synthetic efforts and biosynthetic pathways include:

Cycloadditions: Benzyne cycloadditions have been employed in the preparation of key intermediates, such as hexasubstituted naphthonitrile oxides researchgate.netnih.gov.

Cyclocondensations: These reactions are crucial for assembling the polycyclic core. For example, the TcmN enzyme in Tetracenomycin biosynthesis catalyzes a regioselective C9–C14 first-ring cyclization, followed by C7–C16 and C5–C18 aldol (B89426) condensations to form the anthracene (B1667546) carboxylic acid Tcm F2 rsc.orgnih.govuniprot.org.

Aldol Condensations: Intramolecular aldol condensations are fundamental to the formation of the fused rings within the polyketide backbone rsc.orgnih.gov.

Benzoin Cyclization: This reaction has been utilized to achieve stereoselective ring fusion, often incorporating an angular hydroxyl group researchgate.netnih.gov.

Oxidative Transformations: Oxidative ring-opening reactions and other oxidations, such as the oxidation of isoxazole (B147169) intermediates, play vital roles in establishing the final oxygenation patterns of the molecule researchgate.netnih.govnih.gov.

Michael-Claisen Condensation: This reaction has been noted in the synthesis of tetracycline analogues, suggesting its potential applicability in related polycyclic structures researchgate.net.

Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of this compound.

Regiocontrol: Enzymatic catalysis, such as the action of the TcmN cyclase, dictates the regioselectivity of key cyclization steps, like the initial C9–C14 bond formation in Tetracenomycin biosynthesis rsc.orgnih.govuniprot.org. Similarly, regioselective oxidations are critical for installing functional groups at specific positions researchgate.netnih.govnih.gov. For example, the TcmN enzyme's C-terminal domain also functions as a methyltransferase, demonstrating bifunctional regioselectivity uniprot.org.

Chemical Modification and Derivatization Beyond Biosynthesis

Beyond de novo total synthesis, researchers have also explored modifying this compound or its precursors through chemoenzymatic approaches and by exploiting its inherent reactive functional groups.

Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes to perform complex transformations that are difficult to achieve through conventional chemical methods. This approach has been particularly fruitful in generating novel Tetracenomycin analogues, primarily through glycosylation.

Glycosylation of Aglycones: The aglycone of this compound, particularly 8-demethyl-tetracenomycin C, serves as a substrate for various glycosyltransferases. The promiscuous glycosyltransferase ElmGT, derived from the elloramycin (B1244480) biosynthetic pathway, has been instrumental in attaching a diverse range of deoxysugar moieties (e.g., d-olivose, l-rhodinose, d-mycarose, d-digitoxose, d-fucose, d-allose) to the C-8 position of the aglycone utupub.fiacs.orgresearchgate.netdigitallibrary.co.inresearchgate.netacs.org. This combinatorial biosynthesis approach has yielded numerous hybrid analogues with altered biological properties. For example, the glycosylation of 8-demethyl-tetracenomycin C has been shown to eliminate cytotoxicity observed in the aglycone utupub.fi.

This compound possesses several functional groups, including hydroxyls, carbonyls, and a carboxymethyl ester, which offer potential sites for chemical modification. While specific detailed examples of chemical derivatization beyond enzymatic glycosylation are less prominent in the reviewed literature, the general principles of modifying natural products apply.

Functional Group Transformations: The presence of hydroxyl groups at C-4, C-4a, and C-12a, along with carbonyls at C-1, C-6, C-10, and C-11, and a carboxymethyl group at C-9, provides handles for potential chemical transformations such as esterification, etherification, oxidation, or reduction wikipedia.org. Such modifications could be explored to fine-tune pharmacokinetic properties or enhance target interactions. For instance, methylation of either the sugar moiety or the aglycone has been observed to influence cytotoxicity utupub.fi. Furthermore, general strategies for modifying polyketide scaffolds involve the addition or transformation of functional groups like alcohols and ketones mdpi.com.

The ongoing exploration of this compound's synthetic chemistry continues to expand the repertoire of these complex molecules, offering valuable insights into their biological mechanisms and potential therapeutic applications.

Bioengineering and Metabolic Pathway Manipulation for Research

Heterologous Expression Systems for Biosynthesis

Heterologous expression, the expression of a gene or a set of genes in a host organism that does not naturally have them, has been instrumental in studying and manipulating the Tetracenomycin C biosynthetic pathway. This approach allows researchers to overcome challenges associated with the native producer, Streptomyces glaucescens, such as slow growth or complex regulatory networks.

Streptomyces lividans and Streptomyces coelicolor have emerged as preferred heterologous hosts for the production of this compound and its derivatives. researchgate.netresearchgate.net These species are genetically well-characterized and amenable to genetic manipulation, making them ideal platforms for expressing the this compound biosynthetic gene cluster (tcm). The entire tcm gene cluster from S. glaucescens has been successfully cloned and expressed in S. lividans, leading to the production of the antibiotic. researchgate.net Similarly, S. coelicolor has been engineered to produce this compound analogs. The use of these model Streptomyces strains provides a cleaner genetic background, facilitating the analysis of engineered pathways and the production of specific intermediates and final products.

A significant advantage of heterologous expression is the ability to engineer strains for the overproduction of specific biosynthetic intermediates. This is crucial for elucidating the biosynthetic pathway and for providing substrates for chemoenzymatic synthesis of novel compounds. When the entire tcm gene cluster was expressed in S. lividans, it resulted in the overproduction of pigmented intermediates. researchgate.net Early experiments with transformants showed the production of an orange-red pigment, which was identified as a mixture of Tetracenomycin D1 and Tetracenomycin E. Further studies have demonstrated more targeted overproduction. For instance, the introduction of the tcmM gene, which encodes the acyl carrier protein (ACP), on a high copy vector into S. glaucescens mutants led to a 2 to 30-fold overproduction of Tetracenomycin D3 and other biosynthetic intermediates.

Genetic Engineering of Biosynthetic Pathways

The foundation of engineering the this compound pathway lies in the ability to clone and transfer the entire biosynthetic gene cluster. The tcm gene cluster from S. glaucescens was successfully cloned into the high copy-number Streptomyces cloning vector pIJ702. researchgate.net This recombinant plasmid was then introduced into S. lividans through transformation, enabling the heterologous host to produce this compound. This seminal work demonstrated that all the genes required for the biosynthesis of this compound are clustered together and can be functionally expressed in a different Streptomyces species.

The level of production of this compound and its intermediates can be significantly influenced by modulating the expression of the biosynthetic genes. Promoter engineering is a key strategy to achieve this. The native promoters within the tcm gene cluster can be replaced with strong, constitutive promoters to drive high-level expression of the entire pathway or specific genes. For instance, a T-to-G transversion in the -10 region of the native tcmG promoter was found to drastically decrease its activity, highlighting the importance of promoter sequences in controlling biosynthesis. nih.govdntb.gov.ua In broader Streptomyces metabolic engineering, strong constitutive promoters such as ermEp, kasOp, and SP44 have been successfully used to overexpress biosynthetic genes and enhance the production of various secondary metabolites. researchgate.net These promoters can be harnessed to optimize the expression of the tcm gene cluster in heterologous hosts, thereby increasing the yield of this compound.

The expression of the Vitreoscilla hemoglobin gene (vhb) in Streptomyces has been shown to improve oxygen uptake, which is often a limiting factor in dense microbial cultures. mdpi.comresearchgate.net This can lead to increased biomass and enhanced production of secondary metabolites that require oxygen-dependent enzymatic steps.

Combinatorial Biosynthesis for Novel Polyketides

Combinatorial biosynthesis has emerged as a powerful strategy for generating novel polyketides by mixing and matching genes from different biosynthetic pathways. nih.gov This approach allows for the creation of "unnatural" natural products with potentially improved or novel biological activities. nih.gov In the context of this compound and other aromatic polyketides, combinatorial biosynthesis has been instrumental in producing a diverse array of analogs.

"Plug-and-Play" Scaffold and Heterologous Promoters

The "plug-and-play" scaffold approach has streamlined the process of combinatorial biosynthesis. utupub.fi This strategy involves using a well-characterized host strain and expression system that can readily accept and express heterologous genes from other organisms. For instance, engineered strains of Streptomyces coelicolor and Streptomyces lividans have been developed as platforms for the production of novel tetracenomycins. acs.orgacs.org These hosts can be equipped with "sugar plasmids" containing genes for the biosynthesis of various deoxysugars, which can then be attached to the tetracenomycin core. nih.gov

A key element of this approach is the use of strong, constitutive promoters to drive the expression of the introduced genes, ensuring efficient production of the desired compounds. acs.org This methodology facilitates the rapid generation and screening of new polyketide derivatives by simplifying the genetic manipulation required. researchgate.net The development of BioBricks, standardized genetic parts, has further enhanced the modularity and predictability of these engineered biosynthetic pathways. acs.orgnih.gov

Awakening Silent Biosynthetic Pathways

Many microorganisms harbor "silent" or "cryptic" biosynthetic gene clusters that are not expressed under standard laboratory conditions. nih.gov Various strategies have been developed to activate these pathways and unlock their potential for producing novel compounds. These methods include:

Heterologous Expression: Transferring a silent gene cluster from its native producer to a more amenable host strain can lead to its activation and the production of new metabolites. beilstein-journals.org

Ribosome Engineering: Mutations in ribosomal proteins can sometimes trigger the expression of silent gene clusters. nih.gov

Co-cultivation: Growing two or more different microorganisms together can induce the expression of previously silent pathways through microbial interactions. mdpi.com

Manipulation of Regulatory Genes: Overexpression of pathway-specific activators or deletion of repressors can switch on silent gene clusters. mdpi.com

While these are general strategies, their application can lead to the discovery of novel polyketides, including those with a tetracenomycin-like scaffold. The activation of a cryptic gene cluster from Streptomyces griseus using a plug-and-play platform with various promoters is a testament to the potential of this approach. acs.org

Enzyme Engineering for Tailoring Reaction Diversification

Enzyme engineering plays a crucial role in expanding the chemical diversity of polyketides by modifying the tailoring enzymes that act on the polyketide core. Directed evolution and site-directed mutagenesis are powerful tools to alter the function and substrate specificity of these enzymes.

Directed Mutagenesis of Cyclases and Methyltransferases

Cyclases and methyltransferases are key tailoring enzymes in the biosynthesis of this compound that dictate its final structure.

Cyclases: The aromatase/cyclase (ARO/CYC) domain of TcmN is responsible for the specific cyclization of the polyketide chain to form the characteristic four-ring structure. pnas.org Site-directed mutagenesis studies on Tcm ARO/CYC have revealed that specific amino acid residues within its active site pocket are critical for determining the cyclization pattern. pnas.org For example, mutations in residues such as Y35 and R69 were found to alter the distribution of polyketide products, demonstrating that the size, shape, and composition of the active site pocket are crucial for folding the polyketide chain correctly. pnas.org Other cyclases, such as TcmI and TcmJ, are also involved in the formation of the D and B rings, respectively. nih.govnih.gov

Methyltransferases: The O-methyltransferase TcmO is responsible for the methylation of the C-8 hydroxyl group of a tetracenomycin intermediate. nih.gov This enzyme has been shown to recognize and modify unnatural substrates. When the gene for TcmO was expressed along with the actinorhodin (B73869) polyketide synthase, it resulted in the production of a novel, methylated analog of a key intermediate in actinorhodin biosynthesis. nih.gov This demonstrates the potential of using methyltransferases from one pathway to modify intermediates in another, a key concept in combinatorial biosynthesis.

Altering Substrate Specificity of Glycosyltransferases

Glycosylation is a critical tailoring step that significantly influences the biological activity of many natural products. The glycosyltransferase ElmGT, from the elloramycin (B1244480) biosynthetic pathway, is known for its remarkable substrate flexibility. nih.govnih.gov Elloramycin is structurally related to this compound, and ElmGT has been extensively used to generate novel glycosylated tetracenomycin analogs. acs.orgnih.gov

Researchers have successfully used ElmGT in engineered Streptomyces strains to attach a variety of sugar moieties to the 8-demethyl-tetracenomycin C aglycone. utupub.finih.gov This has led to the production of several new tetracenomycin derivatives, including those bearing a ketosugar, which is a rare occurrence for glycosyltransferases in antibiotic biosynthetic pathways. nih.govnih.govresearchgate.net The promiscuity of ElmGT allows it to accept a wide range of NDP-sugar donors, making it a valuable tool for generating libraries of novel glycosylated compounds. nih.govnih.gov Furthermore, mutation of active site residues in ElmGT has been shown to modulate its ability to transfer specific deoxysugars, highlighting the potential for protein engineering to further expand its utility. nih.gov

Table 1: Examples of Engineered Tetracenomycin Analogs

| Original Compound | Engineered Enzyme(s) | Host Strain | Novel Product(s) |

|---|---|---|---|

| 8-demethyl-tetracenomycin C | ElmGT and deoxysugar biosynthetic pathways | Streptomyces lividans TK 24 | 8-demethyl-8-(4′-keto)-α-l-olivosyl-tetracenomycin C. nih.govnih.gov |

| 8-demethyl-tetracenomycin C | ElmGT and various deoxysugar BioBricks | S. coelicolor M1146::cos16F4iE | 8-O-d-fucosyl-tetracenomycin C, 8-O-d-allosyl-tetracenomycin C, 8-O-d-quinovosyl-tetracenomycin C. nih.gov |

| Actinorhodin intermediate (DMAC) | TcmO (methyltransferase) | Streptomyces coelicolor CH999 | 3-O-methylated analog of DMAC. nih.gov |

In Vitro Reconstitution of Type II Polyketide Synthase Systems

The in vitro reconstitution of biosynthetic pathways provides a powerful platform for studying enzyme mechanisms and generating novel compounds in a controlled environment. nih.gov The Type II polyketide synthase (PKS) responsible for the biosynthesis of the this compound precursor, Tetracenomycin F2, has been successfully reconstituted in vitro using purified protein components. nih.govacs.orgacs.org

The minimal set of proteins required for the synthesis of Tetracenomycin F2 includes the ketosynthase complex (TcmK/L), the acyl carrier protein (TcmM), a malonyl-CoA:ACP acyltransferase (MAT), and a cyclase (TcmN). nih.govacs.org The reconstitution experiments have provided significant insights into the function of individual PKS components. For example, it was demonstrated that TcmJ, a protein with a previously unknown function, greatly enhances the production of Tetracenomycin F2 but cannot substitute for TcmN as a cyclase. nih.govacs.org

These in vitro systems allow for the systematic investigation of enzyme kinetics, substrate specificity, and protein-protein interactions. biorxiv.org By manipulating the components and substrates in the reaction mixture, it is possible to produce novel polyketide structures that may not be accessible through in vivo methods. This approach complements combinatorial biosynthesis by providing a more defined and controllable system for generating chemical diversity.

Future Directions and Research Gaps

Elucidation of Remaining Uncharacterized Biosynthetic Steps

The biosynthetic gene cluster for Tetracenomycin C in Streptomyces glaucescens has been largely identified, and the functions of several key enzymes have been assigned. nih.govwikipedia.org The core polyketide backbone is assembled by a minimal polyketide synthase (PKS) comprising TcmK, TcmL, and TcmM. wikipedia.org Subsequent modifications, including cyclizations and aromatizations, are carried out by enzymes such as TcmN, TcmI, and TcmJ. nih.govpnas.org Final tailoring steps, including hydroxylations and methylations, are performed by enzymes like TcmH, TcmG, and TcmP to yield the final product. nih.govasm.org